

# An In-depth Technical Guide to 3-Acetylthiophene (CAS Number: 1468-83-3)

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Compound of Interest		
Compound Name:	3-Acetylthiophene	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **3- Acetylthiophene**, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, spectroscopic profile, synthesis protocols, and its role as a scaffold for developing pharmacologically active agents.

## **Core Properties of 3-Acetylthiophene**

**3-Acetylthiophene**, also known as methyl 3-thienyl ketone, is a five-membered aromatic heterocycle containing a sulfur atom, with an acetyl group substituted at the 3-position. Its chemical structure and properties make it a versatile intermediate in the synthesis of various pharmaceuticals and functional materials.

## **Physicochemical Data**

The fundamental physicochemical properties of **3-Acetylthiophene** are summarized in the table below, providing a quick reference for experimental planning and safety considerations.



Property	Value	Reference(s)
CAS Number	1468-83-3	[General]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> OS	[General]
Molecular Weight	126.18 g/mol	[General]
Appearance	White to beige crystalline solid	[General]
Melting Point	57-62 °C	[1]
Boiling Point	208-210 °C (at 748 mmHg)	[1]
Density	~1.176 g/cm³ (estimated)	[General]
Solubility	Soluble in chloroform and hexane (slightly).	[General]
Synonyms	Methyl 3-thienyl ketone, 1- (Thiophen-3-yl)ethanone	

## **Spectroscopic Characterization**

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of **3-Acetylthiophene**. This section provides an overview of its characteristic spectral data.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **3-Acetylthiophene** in a deuterated solvent such as chloroform-d (CDCl₃) typically exhibits signals corresponding to the three protons on the thiophene ring and the three protons of the acetyl methyl group.



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constants (J) Hz
~8.04	Multiplet	1H	H-2	
~7.54	Multiplet	1H	H-5	
~7.31	Multiplet	1H	H-4	
~2.51	Singlet	3H	-COCH₃	

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. The approximate chemical shifts for the carbon atoms of **3-Acetylthiophene** are presented below.

Chemical Shift (δ) ppm	Assignment
~192.7	C=O
~143.1	C-3
~132.5	C-5
~127.3	C-2
~126.8	C-4
~27.4	-CH₃

## Infrared (IR) Spectroscopy

The IR spectrum of **3-Acetylthiophene** displays characteristic absorption bands corresponding to its functional groups.



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100	Medium	Aromatic C-H stretch
~1660	Strong	C=O stretch (ketone)
~1520, ~1410	Medium	Aromatic C=C stretch (thiophene ring)
~860 - 680	Strong	Aromatic C-H bend (out-of- plane)

### **Mass Spectrometry (MS)**

Electron Ionization Mass Spectrometry (EI-MS) of **3-Acetylthiophene** results in a distinct fragmentation pattern that can be used for its identification.

m/z	Relative Intensity	Proposed Fragment Ion
126	High	[M] <sup>+</sup> (Molecular Ion)
111	High	[M - CH <sub>3</sub> ] <sup>+</sup>
83	Medium	[M - COCH₃] <sup>+</sup>
43	High	[CH₃CO] <sup>+</sup>

## **Experimental Protocols**

This section details established methods for the synthesis and characterization of **3-Acetylthiophene**, providing a foundation for laboratory work.

#### Synthesis of 3-Acetylthiophene

Several synthetic routes to **3-Acetylthiophene** have been reported. Below are two common methods.

This two-step protocol involves the formation of 3-ethylthiophene followed by its oxidation.[2]

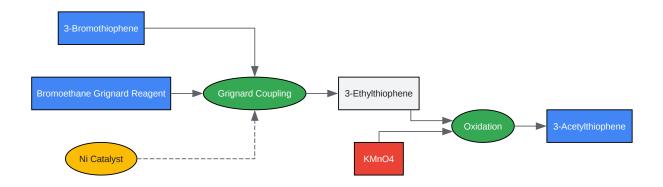
Step 1: Synthesis of 3-Ethylthiophene



- To a three-necked flask, add 3-bromothiophene, bis(triphenylphosphine)nickel(II) chloride as a catalyst, and anhydrous diethyl ether.
- Under cooling, slowly add a bromoethane Grignard reagent.
- After the addition is complete, heat the mixture to reflux for 2 hours.
- Cool the reaction to room temperature and hydrolyze the mixture.
- Separate the organic layer, dry it, and remove the solvent.
- Purify the crude product by vacuum distillation to obtain 3-ethylthiophene.

#### Step 2: Oxidation to **3-Acetylthiophene**

- Dissolve the 3-ethylthiophene in a magnesium nitrate solution.
- Under heating and stirring, add potassium permanganate powder in portions.
- Continue to stir and heat the mixture to approximately 90°C.
- Filter the hot solution to remove manganese dioxide, washing the precipitate with boiling water.
- Combine the filtrates, cool to precipitate the solid product.
- Filter and dry the solid under reduced pressure to yield 3-acetylthiophene.



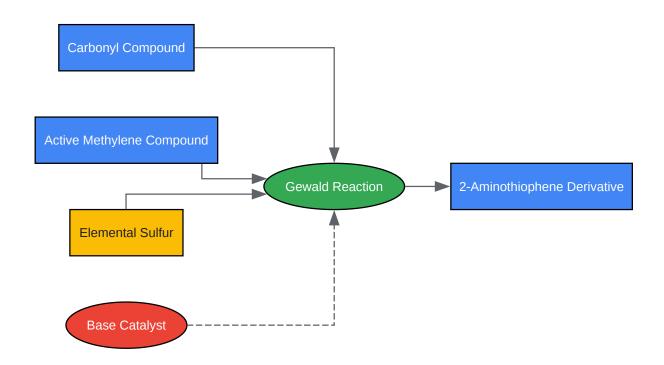


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#### Synthesis of **3-Acetylthiophene** Workflow

The Gewald reaction is a versatile method for synthesizing polysubstituted 2-aminothiophenes. [3][4][5][6] While this protocol does not directly yield **3-acetylthiophene**, it produces a closely related and valuable derivative.

- In a suitable flask, combine an α-methylene ketone (e.g., acetylacetone), a compound with an active methylene group (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur.
- Add a catalytic amount of a base, such as morpholine or triethylamine.
- The reaction is typically carried out in a protic solvent like ethanol or methanol.
- Stir the mixture at a moderately elevated temperature (e.g., 50-80°C) and monitor the reaction progress by thin-layer chromatography.
- Upon completion, the reaction is worked up by cooling, filtration, and purification, often by recrystallization, to yield the 2-amino-3-acetylthiophene derivative.



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#### Gewald Reaction Experimental Workflow

#### **Spectroscopic Analysis Protocols**

Sample Preparation for NMR Spectroscopy:

- Dissolve approximately 5-10 mg of **3-Acetylthiophene** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- Ensure the sample is fully dissolved; vortex if necessary.
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra using a standard NMR spectrometer.

Sample Preparation for IR Spectroscopy:

- For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
- For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
- For ATR, place a small amount of the solid sample directly on the ATR crystal.
- Record the IR spectrum over the range of 4000-400 cm<sup>-1</sup>.

Sample Preparation for Mass Spectrometry:

- For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume of the solution into the GC-MS system.
- Alternatively, for direct insertion probe analysis, place a small amount of the solid sample on the probe and insert it into the mass spectrometer.

### **Role in Drug Discovery and Development**

While **3-Acetylthiophene** itself is not typically a therapeutic agent, its thiophene core is a privileged scaffold in medicinal chemistry.[7][8][9] Thiophene-containing compounds exhibit a

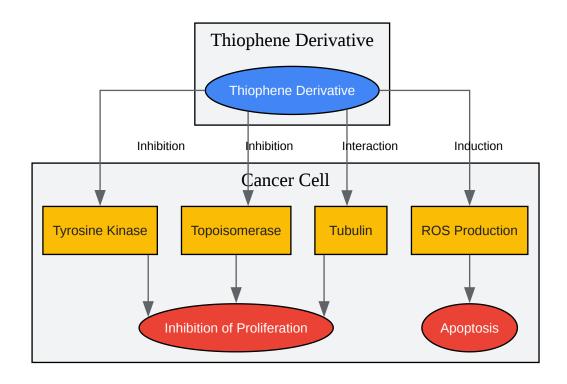


wide range of biological activities, and **3-acetylthiophene** serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications.

### **Anticancer Activity of Thiophene Derivatives**

Thiophene derivatives have been extensively investigated for their potential as anticancer agents.[7][10] Their mechanisms of action are varied and can include:

- Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases.[7][10]
- Tubulin Interaction: Interfering with microtubule dynamics, which is essential for cell division.
   [7][10]
- Induction of Apoptosis: Triggering programmed cell death in cancer cells, often through the generation of reactive oxygen species.[7][10]



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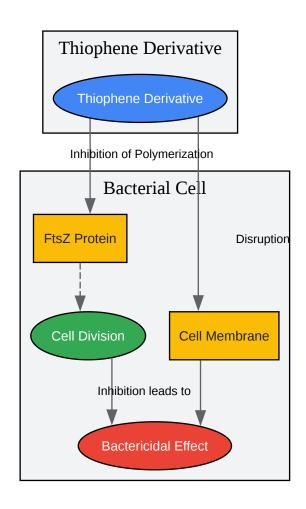
Anticancer Mechanisms of Thiophene Derivatives



### **Antibacterial Activity of Thiophene Derivatives**

Thiophene-based compounds have also shown promise as antibacterial agents, including against multidrug-resistant strains.[11] The proposed mechanisms of action include:

- Disruption of Bacterial Cell Membranes: Leading to increased permeability and cell death.
   [11]
- Inhibition of Essential Enzymes: Targeting enzymes crucial for bacterial survival and replication.
- Inhibition of Cell Division: For instance, some thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization, a key step in bacterial cytokinesis.[12]



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Antibacterial Mechanisms of Thiophene Derivatives



#### **Enzyme Inhibition**

Specific thiophene derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential for treating a range of diseases. For example, certain derivatives have demonstrated inhibitory activity against acetylcholinesterase (implicated in Alzheimer's disease) and carbonic anhydrases (associated with conditions like glaucoma and epilepsy).[13] [14][15]

### Safety and Handling

**3-Acetylthiophene** is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

#### Conclusion

**3-Acetylthiophene** (CAS 1468-83-3) is a well-characterized and synthetically valuable compound. Its straightforward spectroscopic signature allows for reliable identification, and established synthetic protocols facilitate its accessibility. The thiophene moiety is a cornerstone in medicinal chemistry, and **3-acetylthiophene** provides a key entry point for the development of novel therapeutic agents with diverse biological activities, including anticancer and antibacterial properties. This guide serves as a foundational resource for researchers utilizing this important chemical intermediate.

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